molecular formula C15H17NO2 B6617765 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester CAS No. 21660-16-2

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester

Cat. No.: B6617765
CAS No.: 21660-16-2
M. Wt: 243.30 g/mol
InChI Key: MCTFKFAJCCQSRS-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester is a carbazole derivative featuring a partially hydrogenated tetracyclic framework with an ester functional group at the 3-position. Carbazoles are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Key physicochemical properties of the parent carboxylic acid (CAS 36729-27-8) include a high melting point of 254°C, indicative of strong intermolecular hydrogen bonding, and regulatory classification under HS code 29339900 ("heterocyclic compounds with nitrogen hetero-atom(s) only") . The ethyl ester is expected to exhibit reduced polarity compared to the acid, improving solubility in organic solvents.

Properties

IUPAC Name

ethyl 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h7-9,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTFKFAJCCQSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356624
Record name 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21660-16-2
Record name 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexanone and Phenylhydrazine Condensation

A mixture of cyclohexanone (0.03 mol) and glacial acetic acid (0.16 mol) reacts with phenylhydrazine (0.03 mol) under reflux for 30–45 minutes. The reaction proceeds via hydrazone formation, followed by-sigmatropic rearrangement and aromatization. Ice quenching precipitates the crude tetrahydrocarbazole, which is recrystallized from methanol (75% yield). Modifications using 4-methylcyclohexanone yield 6-methyl derivatives, demonstrating the method’s adaptability.

Critical Parameters

ParameterOptimal ValueImpact on Yield
Acid CatalystGlacial Acetic AcidFacilitates cyclization
Reaction Time30–45 minutesPrevents over-dehydration
Quenching MediumIce-WaterEnhances precipitation

Esterification of Carbazole Carboxylic Acid

Post-cyclization esterification introduces the ethyl ester group at position 3. Two primary strategies emerge: direct esterification and transesterification.

Direct Ethyl Ester Synthesis

The carboxylic acid intermediate (1 equiv) reacts with ethanol (5 equiv) under acidic catalysis (H₂SO₄, 0.1 equiv) at reflux for 6–8 hours. Azeotropic water removal via Dean-Stark apparatus pushes the equilibrium toward ester formation, achieving 85–90% conversion.

Transesterification from Methyl Esters

Methyl esters (e.g., methyl 6-methyl-9H-carbazole-1-carboxylate) undergo transesterification with excess ethanol (10 equiv) using sodium methoxide (20 mol%) in methanol. This method avoids handling corrosive acids but requires anhydrous conditions (70–75% yield).

Reaction Comparison

MethodCatalystTemperatureYield
Direct EsterificationH₂SO₄80°C85%
TransesterificationNaOCH₃60°C72%

Patent-Scale Manufacturing Processes

Industrial protocols prioritize cost-efficiency and purity. Example 5 from CA2852797A1 details a 183 kg batch synthesis:

Large-Scale Cyclization and Esterification

  • Cyclohexane Solvent System : Cyclohexane (731 L) enables high-temperature (55–59°C) reactions while simplifying phase separation during workup.

  • Crystallization Control : Stepwise cooling (40°C → 10°C over 4 hours) produces uniform crystals, reducing impurities (HPLC purity: 99.4%).

  • Ammonolysis Optimization : Reaction with 7N ammonia in methanol at 60–65°C under 2.3 bar pressure achieves 96.7% conversion in 48 hours.

Process Metrics

StageVolumeTemperatureDurationYield
Cyclization850 L45–59°C47 h70.8%
Crystallization731 L5–10°C1.5 h-

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A one-pot protocol combines Fischer indole synthesis and esterification:

Accelerated Cyclization-Esterification

A mixture of phenylhydrazine (1 equiv), 4-methylcyclohexanone (1.1 equiv), and ethyl chloroformate (1.2 equiv) in DMF undergoes microwave irradiation (150°C, 300 W) for 20 minutes. This method achieves 92% yield versus 75% in conventional heating, attributed to uniform thermal energy distribution.

Microwave vs. Conventional

ParameterMicrowaveConventional
Time20 min8 h
Yield92%75%
Energy Consumption0.5 kWh3.2 kWh

Purification and Analytical Control

Final product quality hinges on recrystallization and chromatographic methods.

Recrystallization Optimization

Cyclohexane/ethyl acetate (3:1 v/v) at 5–10°C produces needle-like crystals with 98.5% purity. Solubility data (5.5 µg/mL at pH 7.4) informs solvent selection.

Chromatographic Purification

Flash chromatography (silica gel, hexane/EtOAc 4:1) removes non-polar byproducts. HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms purity.

Mechanistic Insights and Side Reactions

Competing Pathways in Fischer Synthesis

Protonation of the hydrazone intermediate determines regioselectivity. Acetic acid favors N-protonation, directing cyclization to the 3-position. Stronger acids (H₂SO₄) may cause over-dehydration, forming fully aromatic carbazoles.

Esterification Challenges

Carboxylic acid activation via DCC/DMAP increases ester yields to 88% but introduces DCU byproducts requiring filtration. Patent methods avoid this by using excess ethanol and azeotropic drying .

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carbazole derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the compound with altered chemical properties.

  • Substitution Products: Derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

Medicinal Chemistry

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester has shown promise in the development of pharmaceutical agents. Its derivatives are being investigated for their potential as:

  • Antidepressants : Research indicates that modifications of carbazole derivatives can exhibit serotonin reuptake inhibition properties, which are crucial for antidepressant activity .
  • Anticancer Agents : Studies have demonstrated that certain carbazole derivatives possess cytotoxic effects against various cancer cell lines. The ethyl ester form enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Materials Science

The unique electronic properties of carbazole derivatives make them suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a hole transport material due to its high thermal stability and good charge transport properties. This is essential for the efficiency and longevity of OLED devices .
  • Photovoltaics : Research has explored the use of carbazole-based materials in organic solar cells, where they serve as electron-donating components that can enhance the overall efficiency of light absorption and conversion .

Biochemistry

In biochemical research, 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester is being studied for its role as:

  • Enzyme Inhibitors : Certain studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
  • Fluorescent Probes : The compound’s structural characteristics allow it to be used as a fluorescent probe in biological imaging techniques, aiding in the visualization of cellular processes .

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of carbazole compounds for their serotonin reuptake inhibition. The ethyl ester derivative demonstrated significant activity compared to other tested compounds, suggesting its potential as a lead structure for developing new antidepressants .

Case Study 2: Anticancer Properties

In a research article from Cancer Letters, researchers found that derivatives of 6,7,8,9-tetrahydro-5H-carbazole exhibited selective cytotoxicity against breast cancer cells. The study highlighted how structural modifications could enhance efficacy while minimizing toxicity to normal cells .

Case Study 3: OLED Applications

A paper presented at the International Conference on Organic Electronics discussed the use of carbazole derivatives in OLED technology. The findings indicated that devices utilizing these compounds showed improved brightness and efficiency compared to traditional materials .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes, receptors, and DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester with structurally related carbazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological/Functional Relevance
6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid 36729-27-8 C₁₁H₁₁NO₂ 189.21 254 -COOH at C3 Intermediate for drug synthesis
6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester N/A C₁₃H₁₅NO₂ 217.26 N/A -COOEt at C3 Improved lipophilicity for drug delivery
9-Ethyl-8-oxo-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid 354993-58-1 C₁₄H₁₅NO₃ 245.28 N/A -COOH at C3, -C₂H₅ and =O at C8 Potential kinase inhibitor
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole N/A C₂₁H₁₈FN₂O₃ 365.38 240 -NO₂, -F, -OCH₃, -CH₃ Anticancer activity
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole N/A C₂₇H₂₈NO₃ 414.52 122 -OCH₃, -Boc, -CH₃ Photophysical applications

Key Differences and Implications

Functional Groups and Reactivity: The ethyl ester derivative lacks the acidic proton of the carboxylic acid, reducing hydrogen-bonding capacity and increasing stability under basic conditions. This modification is critical for prodrug design, where ester hydrolysis in vivo releases the active carboxylic acid . Substituents like nitro (-NO₂) and methoxy (-OCH₃) in compound 7b () enhance electron-withdrawing or donating effects, altering redox properties and biological activity. For example, nitro groups are associated with DNA intercalation and cytotoxicity .

Physicochemical Properties :

  • The tert-butoxycarbonyl (Boc) group in compound 9b () serves as a protective group for amines, improving synthetic versatility. Its presence lowers the melting point (122°C) compared to the parent carboxylic acid (254°C) .
  • The 9-ethyl-8-oxo derivative (CAS 354993-58-1) introduces a ketone group, likely increasing planarity and π-π stacking interactions, which are advantageous for binding to hydrophobic enzyme pockets .

Synthetic Methodologies: Carbazole esters are often synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using boronic acids) or esterification of carboxylic acids with ethanol under acidic conditions . Azide-alkyne cycloaddition () and hydrazide formation () are alternative strategies for introducing heterocyclic moieties.

Biological and Industrial Applications :

  • The ethyl ester’s enhanced lipophilicity makes it a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical .
  • Substituted carbazoles like 7b () exhibit anticancer properties, with IC₅₀ values in micromolar ranges against tumor cell lines .

Biological Activity

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester is a derivative of carbazole, a polycyclic aromatic compound known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • IUPAC Name: 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester
  • Molecular Formula: C13H13NO2
  • Molecular Weight: 215.25 g/mol
  • CAS Number: 36729-27-8

The biological activity of 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester is primarily attributed to its interaction with various molecular targets within the body. These interactions can influence several biochemical pathways:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes.
  • Antimicrobial Activity: Preliminary studies indicate that carbazole derivatives exhibit antimicrobial properties against various pathogens.
  • Antitumor Potential: Some derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities reported for 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester and related compounds:

Activity TypeObservationsReference
AntimicrobialExhibited activity against Staphylococcus aureus and Escherichia coliKondo et al., 1986
CytotoxicityInduced apoptosis in various cancer cell linesErgün et al., 2004
Enzyme InhibitionInhibited tyrosinase with an IC50 value of 42.16 µMMDPI Study

Case Studies

Case Study 1: Antitumor Activity
A study conducted by Ergün et al. highlighted the synthesis of derivatives from 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester that demonstrated significant cytotoxic effects against human cancer cell lines. The derivatives were tested for their ability to induce apoptosis through various pathways.

Case Study 2: Antimicrobial Efficacy
Kondo et al. reported that carbazole derivatives exhibited notable antimicrobial activities against both gram-positive and gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) that underpins the efficacy of these compounds against microbial infections.

Synthesis Methods

The synthesis of 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. A common method includes:

  • Formation of Carbazole Core: Starting from appropriate aniline derivatives.
  • Carboxylation Reaction: Utilizing carbon dioxide or carboxylic acids to introduce the carboxylic group.
  • Esterification: Reacting with ethanol in the presence of an acid catalyst to form the ethyl ester.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization or esterification reactions. For example, refluxing carbazole derivatives with chloroacetyl chloride followed by hydrazine hydrate yields intermediates like hydrazides, which can be further functionalized (e.g., esterification with ethyl oxalyl chloride in tetrahydrofuran) . Key factors include solvent choice (e.g., THF for reflux), catalyst use (ionic liquids for improved efficiency), and purification via column chromatography with ethyl acetate/hexane gradients .
  • Data : Typical yields range from 50–80%, depending on substituents and reaction time. Thermal vs. catalytic methods may show discrepancies in reaction times (e.g., 12 h vs. 6 h) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carbazole N-H stretches (~3400 cm⁻¹) .
  • NMR : ¹H NMR reveals ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), while ¹³C NMR confirms ester carbonyl carbons (~165–170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 274–328) validate purity .
    • Safety : Handle with PPE due to skin/eye irritation risks (H315, H319) .

Q. How should researchers mitigate hazards during handling and storage?

  • Protocols : Store in airtight containers in ventilated areas (P233, P403). Use fume hoods to avoid respiratory exposure (H335). Contaminated clothing must be washed (P362) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or spectroscopic properties of this compound?

  • Methodology : Compare theoretical (DFT-calculated) vs. experimental NMR/IR data to validate structural assignments. For example, discrepancies in chemical shifts may indicate conformational flexibility or solvent effects .
  • Application : Predict substituent effects on carbazole ring electronics for drug design .

Q. What strategies resolve contradictions in synthetic yields or purity across studies?

  • Troubleshooting :

  • Catalyst optimization : Replace traditional bases with ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) to enhance reaction rates .
  • Purification : Use preparative HPLC for polar byproducts. Monitor via TLC with UV visualization .
    • Case Study : A 2022 study achieved 85% yield using catalytic THF reflux, while thermal methods yielded 60% .

Q. How does substitution at positions A–C of the carbazole core affect bioactivity?

  • Experimental Design : Synthesize analogs with substituents (e.g., -OCH₃, -Br) and test in bioassays (e.g., neuroprotection against oxidative stress). Reference ethyl ester derivatives showed enhanced bioavailability in PD models .
  • Data Interpretation : Correlate lipophilicity (logP) from HPLC retention times with cellular uptake .

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